molecular formula C16H15NO3 B141942 Methyl 2-acetamido-3-(2-naphthyl)propenoate CAS No. 131305-19-6

Methyl 2-acetamido-3-(2-naphthyl)propenoate

Cat. No. B141942
M. Wt: 269.29 g/mol
InChI Key: KYXZNCZFSIHSMV-GDNBJRDFSA-N
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Description

“Methyl 2-acetamido-3-(2-naphthyl)propenoate” is an organic compound with the molecular formula C16H15NO3 . It is a derivative of the unstable compound dehydroalanine . The compound is the methyl ester of an N-acetyl acrylic acid .


Molecular Structure Analysis

The molecular structure of “Methyl 2-acetamido-3-(2-naphthyl)propenoate” consists of a naphthalene ring attached to a propenoate ester group, which in turn is attached to an acetamido group . The molecular weight of the compound is 269.3 .

Scientific Research Applications

Synthesis of Enantiomer Derivatives

Methyl 2-acetamido-3-(2-naphthyl)propenoate is used in the preparation of single enantiomers of 2-naphthylalanine and N-tert-butoxycarbonyl 2-naphthylalanine. These are prepared from 2-naphthaldehyde, with a key step being the asymmetric hydrogenation using a rhodium complex. This method achieves high enantiomeric purity, which is essential for producing specific amino acid derivatives (Boaz et al., 2005).

Synthesis of Aromatic Butenoates

Another application involves the synthesis of methyl Z- and E-2-acetamido(or benzamido)-3-aryl-2-butenoates. These compounds are obtained through stereospecific processes, contributing to the field of organic chemistry and compound synthesis (Cativiela, Villegas, & Nelendez, 1986).

Catalyst Design for Aromatic Compounds

It's also involved in catalyst design for synthesizing aromatic compounds like 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, which has a blossom orange scent. This application shows its relevance in green chemistry and fragrance production (Climent, Velty, & Corma, 2002).

Domino Reaction Development

Methyl 2-acetamidoacrylate, generated from methyl 2-acetamido-3-(2-naphthyl)propenoate, is used in domino aza-Friedel-Crafts/lactonization reactions. This innovative method yields naphtho- and benzofuranone derivatives, which are important in pharmaceutical and chemical industries (Bartoccini et al., 2018).

Pharmaceutical Research

In pharmaceutical research, it's utilized in the synthesis of precursors for drugs like naproxen. This demonstrates its importance in developing anti-inflammatory agents (Hiyama et al., 1990).

Environmental Applications

Environmental applications include the study of azo dye degradation. Methyl 2-acetamido-3-(2-naphthyl)propenoate is involved in examining the breakdown of dyes, contributing to environmental cleanup and pollution reduction (Spadaro & Renganathan, 1994).

properties

IUPAC Name

methyl (Z)-2-acetamido-3-naphthalen-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)17-15(16(19)20-2)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,1-2H3,(H,17,18)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXZNCZFSIHSMV-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC2=CC=CC=C2C=C1)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569461
Record name Methyl (2Z)-2-acetamido-3-(naphthalen-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-3-(2-naphthyl)propenoate

CAS RN

131305-19-6
Record name Methyl (2Z)-2-acetamido-3-(naphthalen-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NW Boaz, SE Large, JA Ponasik… - … process research & …, 2005 - ACS Publications
The single enantiomers of 2-naphthylalanine and N-tert-butoxycarbonyl 2-naphthylalanine were prepared from 2-naphthaldehyde. The sequence has been optimized and run on …
Number of citations: 50 pubs.acs.org

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